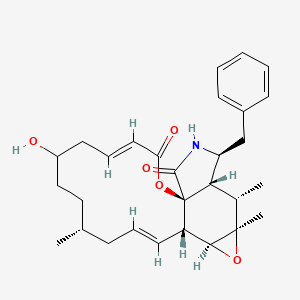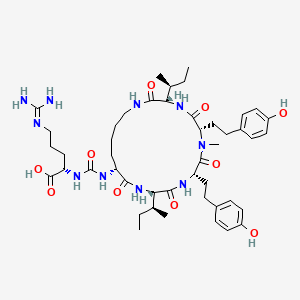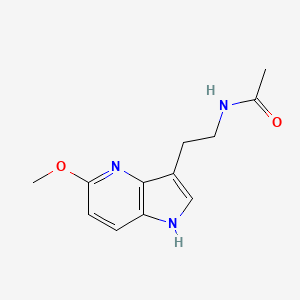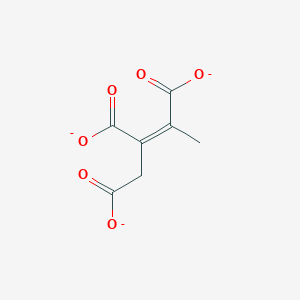
(Z)-But-2-ene-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-but-2-ene-1,2,3-tricarboxylate is tricarboxylate anion of (2Z)-but-2-ene-1,2,3-tricarboxylic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a (Z)-but-2-ene-1,2,3-tricarboxylic acid.
Aplicaciones Científicas De Investigación
1. Coordination Polymer and Magnetic Properties
(Z)-But-2-ene-1,2,3-tricarboxylate is utilized in the formation of coordination polymers, particularly in the synthesis of metal-organic frameworks (MOFs). For example, a study demonstrated the hydrothermal reaction of this compound with copper nitrate and other components, leading to the creation of a two-dimensional coordination polymer. This polymer exhibited strong ferromagnetic coupling, highlighting its potential in magnetic applications (Habib, Sanchiz, & Janiak, 2008).
2. Separation of Butene Isomers
This compound derivatives have been explored in the separation of butene isomers. A zirconium-based MOF, utilizing a tricarboxylate similar to this compound, showed promising potential for the selective adsorptive separation of butene isomers, including cis-2-butene and trans-2-butene. This application is significant in industrial processes where the separation of isomers is crucial (Liu et al., 2016).
3. Synthesis of Complex Organic Molecules
Organic synthesis often leverages the properties of this compound derivatives. A study detailed the use of these derivatives in the lithiation of dichlorobutenes, leading to the formation of complex organic molecules. This process is integral to organic chemistry, particularly in synthesizing various useful compounds (Guijarro & Yus, 1994).
4. Catalytic Applications
The compound also finds application in catalysis, such as in the iridium-catalyzed dimerization of terminal alkynes. This process can yield various products including (Z)-enyne derivatives, showcasing the role of this compound in facilitating important catalytic reactions (Ohmura, Yorozuya, Yamamoto, & Miyaura, 2000).
Propiedades
Fórmula molecular |
C7H5O6-3 |
|---|---|
Peso molecular |
185.11 g/mol |
Nombre IUPAC |
(Z)-but-2-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/b4-3- |
Clave InChI |
NUZLRKBHOBPTQV-ARJAWSKDSA-K |
SMILES isomérico |
C/C(=C(\CC(=O)[O-])/C(=O)[O-])/C(=O)[O-] |
SMILES |
CC(=C(CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
SMILES canónico |
CC(=C(CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(phosphonatomethyl)phenyl]acetamide](/img/structure/B1259928.png)
![2-hydroxy-1-[(1R,2S,5S,6S,14S,15S)-11,12,18-trihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]ethanone](/img/structure/B1259930.png)


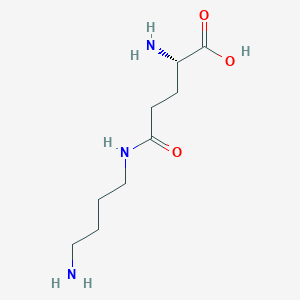
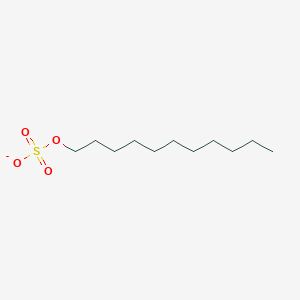
![15,15,15-trifluoro-2-[2-(2H-tetrazol-5-yl)ethylsulfanyl]-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-1-ol](/img/structure/B1259939.png)
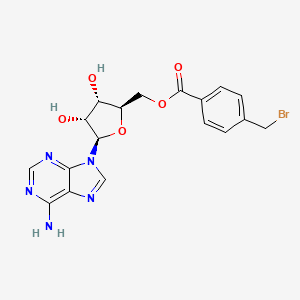
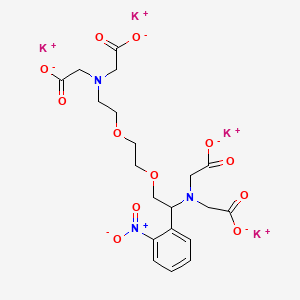
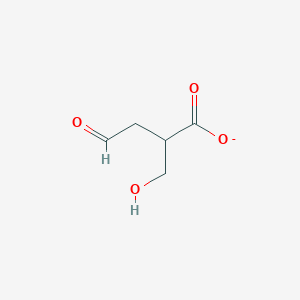
![(3Z,5Z,11Z,13E)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1259944.png)
